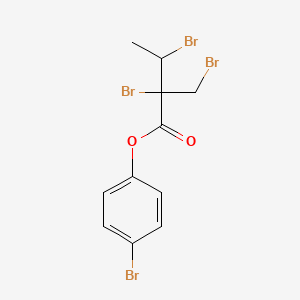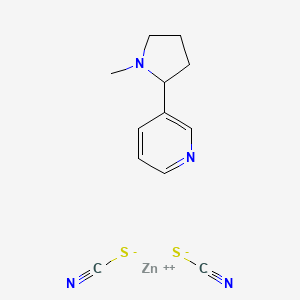stannane CAS No. 62720-33-6](/img/structure/B14509233.png)
Bis[(butan-2-yl)oxy](dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butan-2-yl)oxystannane is an organotin compound characterized by the presence of tin (Sn) bonded to two butan-2-yl groups and two methoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxystannane typically involves the reaction of dimethyltin dichloride with butan-2-ol in the presence of a base. The reaction proceeds as follows:
(CH3)2SnCl2+2C4H9OH→(CH3)2Sn(OC4H9)2+2HCl
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxystannane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(butan-2-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are formed.
Reduction: Lower oxidation state tin compounds are produced.
Substitution: New organotin compounds with different alkyl or aryl groups are synthesized.
Scientific Research Applications
Bis(butan-2-yl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical properties.
Mechanism of Action
The mechanism of action of Bis(butan-2-yl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethyl-2,5-dimethylhexanoyl)oxystannane
- Trimethoxyphenylsilane
Uniqueness
Bis(butan-2-yl)oxystannane is unique due to its specific alkyl groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62720-33-6 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
di(butan-2-yloxy)-dimethylstannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-3-4(2)5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
VAGAJGGJFYCRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Sn](C)(C)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
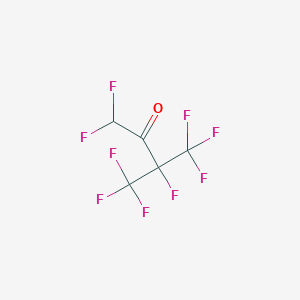
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
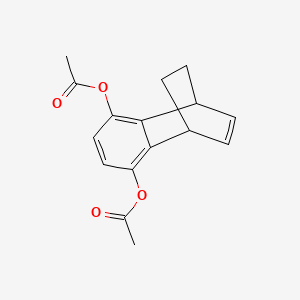
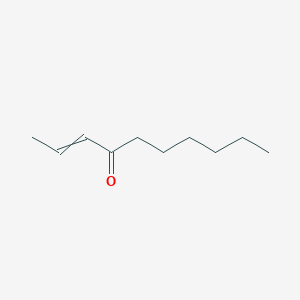
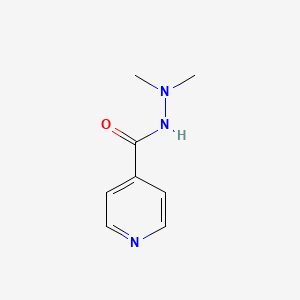
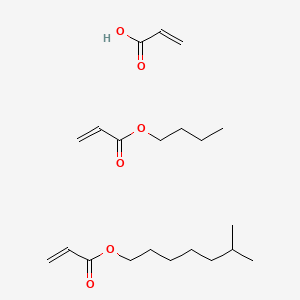
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
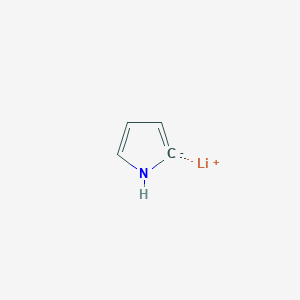

![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
